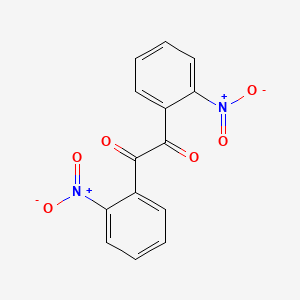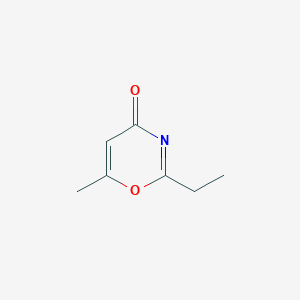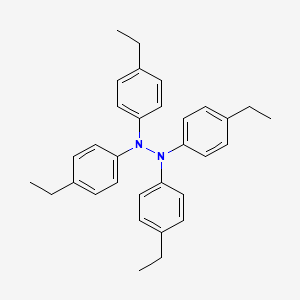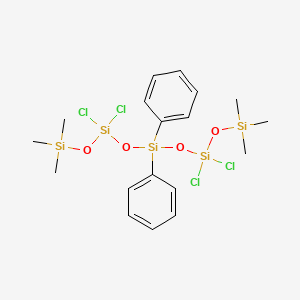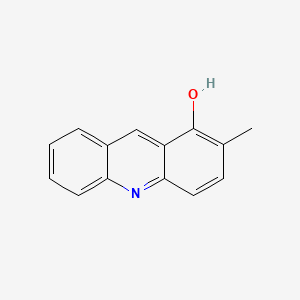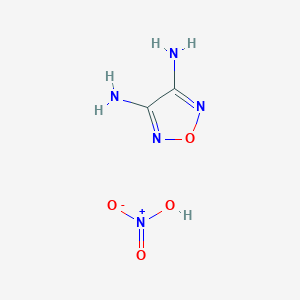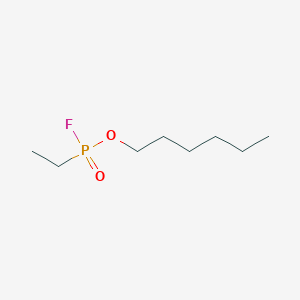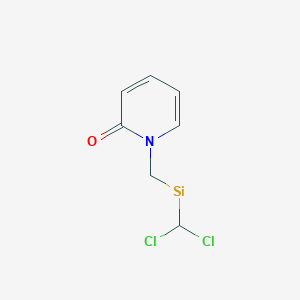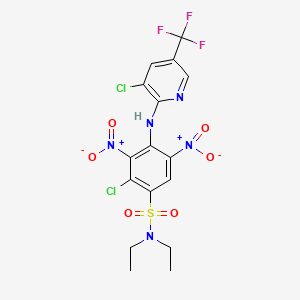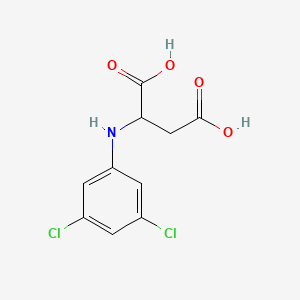![molecular formula C18H19NO B14284406 Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)- CAS No. 156641-63-3](/img/structure/B14284406.png)
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2’-methyl[1,1’-biphenyl]-2-yl)- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves several well-established methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the Van Leusen reaction, which involves aldehydes and tosylmethyl isocyanide (TosMIC), is also employed to synthesize oxazole derivatives .
Industrial Production Methods
Industrial production of oxazole derivatives often relies on scalable and efficient synthetic routes. The use of ionic liquids as solvents in the Van Leusen oxazole synthesis has been shown to produce high yields of 4,5-disubstituted oxazoles . This method is advantageous due to the recyclability of the ionic liquids, making it a cost-effective and environmentally friendly option.
化学反応の分析
Types of Reactions
Oxazole derivatives undergo various chemical reactions, including:
Oxidation: Oxidation of oxazole derivatives can lead to the formation of imides and carboxylic acids.
Reduction: Reduction reactions can convert oxazole derivatives into their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium ammonium nitrate (CAN) and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution often requires electron-donating groups, while nucleophilic aromatic substitution involves strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions include imides, carboxylic acids, alcohols, amines, and substituted oxazoles.
科学的研究の応用
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2’-methyl[1,1’-biphenyl]-2-yl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Oxazole derivatives are used in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of oxazole derivatives involves their interaction with specific molecular targets and pathways. For instance, oxazole compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, oxazole derivatives may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in the five-membered ring.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Uniqueness
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2’-methyl[1,1’-biphenyl]-2-yl)- is unique due to its specific substitution pattern and structural complexity
特性
CAS番号 |
156641-63-3 |
|---|---|
分子式 |
C18H19NO |
分子量 |
265.3 g/mol |
IUPAC名 |
4,4-dimethyl-2-[2-(2-methylphenyl)phenyl]-5H-1,3-oxazole |
InChI |
InChI=1S/C18H19NO/c1-13-8-4-5-9-14(13)15-10-6-7-11-16(15)17-19-18(2,3)12-20-17/h4-11H,12H2,1-3H3 |
InChIキー |
JRMDFPRKYDMTSY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C3=NC(CO3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
